Stereochemical Configuration: (3'S,5'R) vs. (1R,4R) Diastereomers in Spirocyclic Indanone Intermediates
The target compound bears a defined (3'S,5'R) configuration at the two methyl-substituted carbons of the cyclohexane ring, as confirmed by its IUPAC name and isomeric SMILES notation . In contrast, the des-dimethyl analog (1R,4R)-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1245516-72-6, C₁₅H₁₇BrO₂, MW 309.20) lacks these methyl groups entirely and thus presents no stereochemical complexity at these positions [1]. The presence of the 3',5'-dimethyl groups increases the molecular weight by 28.05 Da (337.26 vs. 309.20) and introduces two additional chiral centers that are essential for the stereochemical outcome of subsequent imine formation and imidazole ring closure steps in the lanabecestat synthetic sequence .
| Evidence Dimension | Stereochemical complexity (number of chiral centers and molecular weight) |
|---|---|
| Target Compound Data | (3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one; 2 defined chiral centers; MW 337.26 g/mol; C₁₇H₂₁BrO₂ |
| Comparator Or Baseline | (1R,4R)-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one (CAS 1245516-72-6); 1 defined chiral center (at C-4 of cyclohexane only); MW 309.20 g/mol; C₁₅H₁₇BrO₂ |
| Quantified Difference | MW difference: +28.05 Da (+9.1%); additional chiral center at C-3' position (methyl group); 2 additional carbon atoms |
| Conditions | Structural comparison based on IUPAC nomenclature, isomeric SMILES, and molecular formula data from PubChem and ChemSpider |
Why This Matters
The additional methyl-substituted chiral center at C-3' is critical for controlling diastereofacial selectivity in the subsequent conversion to spirocyclic imine and imidazole intermediates, directly impacting the stereochemical purity of downstream BACE1 inhibitor candidates.
- [1] PubChem. 6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one. CAS 1245516-72-6. Molecular Weight: 309.20 g/mol. Molecular Formula: C₁₅H₁₇BrO₂. View Source
